molecular formula C17H19NO2 B1179855 N-(4-isopropoxybenzyl)benzamide

N-(4-isopropoxybenzyl)benzamide

Cat. No.: B1179855
M. Wt: 269.344
InChI Key: GWKGNIJZYOEALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxybenzyl)benzamide is a chemical compound offered as a high-purity analytical standard for research and forensic applications. It is structurally characterized by a benzamide core substituted with a 4-isopropoxybenzyl group. This compound is of significant interest in analytical chemistry, particularly for use as a reference material in the identification and quantification of novel psychoactive substances (NPS). Researchers utilize this compound in method development and validation for various chromatographic and mass spectrometric techniques to ensure accurate and reliable results. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant scientific literature for specific applications and handling protocols. All necessary safety data sheets (SDS) must be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-14(9-11-16)12-18-17(19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

GWKGNIJZYOEALV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Benzamide Scaffolds

Established Synthetic Routes for N-(4-Isopropoxybenzyl)benzamide and Related Analogues

The synthesis of this compound typically relies on fundamental organic reactions that have been refined over time for efficiency and yield. These established routes involve the formation of the central amide bond, the introduction of the isopropoxy group, and the incorporation of the benzyl (B1604629) substituent.

Amidation Reactions for Benzamide (B126) Bond Formation

The cornerstone of this compound synthesis is the formation of the amide bond. This is most commonly achieved through the reaction of a carboxylic acid derivative with an amine. researchgate.net

A prevalent method involves the acylation of 4-isopropoxybenzylamine with benzoyl chloride. This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270), proceeds via nucleophilic acyl substitution to yield the desired benzamide. ncert.nic.in The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, benzoic acid can be activated in situ before the addition of the amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a mixture of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are frequently employed for this purpose. researchgate.net Another effective method is the use of isobutyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride (B1165640) of the benzoic acid, which then readily reacts with the amine. acs.org

Oxidative amidation represents another approach where aldehydes and amines are coupled in the presence of an oxidizing agent. For instance, benzaldehyde (B42025) can react with a benzylamine (B48309) derivative in the presence of a copper-MOF catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to form the corresponding benzamide. nih.gov

Starting MaterialsReagents and ConditionsProductReference
Benzoyl chloride, 4-IsopropoxybenzylamineTriethylamine, DichloromethaneThis compound ncert.nic.in
Benzoic acid, 4-IsopropoxybenzylamineIsobutyl chloroformate, Triethylamine, ChloroformThis compound acs.org
Benzaldehyde, BenzylamineCu-MOF, TBHP, CH3CNN-Benzylbenzamide nih.gov

Introduction and Modification of the Isopropoxy Moiety

The isopropoxy group can be introduced at various stages of the synthesis. A common strategy is to start with a precursor already containing this moiety, such as 4-isopropoxybenzylamine or 4-isopropoxybenzoic acid.

Alternatively, the isopropoxy group can be installed via a Williamson ether synthesis on a phenolic precursor. For example, reacting 4-hydroxybenzylamine (B1666329) or 4-hydroxybenzamide (B152061) with 2-bromopropane (B125204) or isopropyl iodide in the presence of a base like potassium carbonate would yield the desired isopropoxy derivative.

Modification of existing alkoxy groups is also a viable strategy. For instance, a methoxy (B1213986) group on the benzyl ring can be cleaved using reagents like boron tribromide (BBr3) to yield a phenol, which can then be alkylated with an isopropyl halide to introduce the isopropoxy group. acs.org

PrecursorReagentsResulting Moiety
4-Hydroxybenzylamine2-Bromopropane, K2CO34-Isopropoxybenzylamine
4-HydroxybenzamideIsopropyl iodide, NaHThis compound
4-MethoxybenzylamineBBr3, then Isopropyl bromide, Base4-Isopropoxybenzylamine

Strategies for Benzyl Substituent Incorporation

The benzyl group, C6H5CH2-, is a key component of the target molecule. wikipedia.org The most direct approach involves using benzylamine or a substituted benzylamine as a starting material in an amidation reaction. nih.gov

In cases where the benzyl moiety is built from simpler precursors, functionalization at the benzylic position is a key step. For instance, a toluene (B28343) derivative can be halogenated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation to form a benzyl bromide. This can then be converted to benzylamine, for example, through the Gabriel synthesis or by reaction with ammonia (B1221849).

Advanced Methodologies in Benzamide Synthesis

While traditional methods are robust, modern organic synthesis has introduced more sophisticated and efficient techniques for constructing benzamide scaffolds. These include palladium-catalyzed reactions and reductive amination.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has become a powerful tool for C-N bond formation. rsc.org These reactions offer mild conditions and broad functional group tolerance. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) can be used to couple an aryl halide (e.g., bromobenzene) with 4-isopropoxybenzylamine. However, for the synthesis of benzamides, a more common palladium-catalyzed approach is aminocarbonylation. In this process, an aryl halide, carbon monoxide, and an amine are coupled in the presence of a palladium catalyst to directly form the amide. acs.org

Palladium catalysts are also employed in the synthesis of complex N-alkylamines and piperazines, which can be precursors to or analogues of the target benzamide. rsc.orgacs.orgnih.gov

ReactantsCatalyst SystemProduct TypeReference
Aryl Halide, Amine, COPalladium Catalyst, LigandAmide acs.org
Primary Benzamide, NorbornenePalladium CatalystIndanone rsc.org
Propargyl Carbonate, DiaminePalladium Catalyst, LigandPiperazine acs.orgnih.gov

Reductive Amination Techniques

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing the amine precursor to this compound. mdpi.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. commonorganicchemistry.comias.ac.in

For the synthesis of 4-isopropoxybenzylamine, one could react 4-isopropoxybenzaldehyde (B92280) with ammonia to form an imine, which is then reduced. ias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are more selective for the iminium ion over the carbonyl group. youtube.com

Titanium(IV) isopropoxide can also be used to facilitate the imine formation and subsequent reduction. mdma.ch This method is known for its high yields and compatibility with sensitive functional groups. mdma.ch

Carbonyl CompoundAmine SourceReducing AgentProductReference
4-IsopropoxybenzaldehydeAmmoniaSodium Cyanoborohydride4-Isopropoxybenzylamine commonorganicchemistry.comyoutube.com
KetoneMethylamine HCl, TriethylamineTitanium(IV) Isopropoxide, Sodium BorohydrideN-Methyl Secondary Amine mdma.ch
Aldehyde/KetoneAmineSodium TriacetoxyborohydrideAmine commonorganicchemistry.com

Green Chemistry Approaches in Benzamide Synthesis

The synthesis of benzamides, a critical class of compounds in medicinal chemistry, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient processes.

One significant advancement is the use of microwave irradiation in synthesizing benzimidazole (B57391) derivatives, a related heterocyclic scaffold. wisdomlib.org This technique drastically cuts down reaction times from hours or even days to mere minutes, while also boosting yields and reproducibility. wisdomlib.org The method's success in producing various benzimidazole compounds with high purity underscores its potential for the synthesis of other amide-containing molecules like this compound. wisdomlib.org

Another green strategy involves the use of deep eutectic solvents (DESs) and aerobic reaction conditions. researchgate.net Traditionally, the synthesis of benzamide derivatives often required inert atmospheres and anhydrous solvents, which are not environmentally friendly. researchgate.net Recent studies have demonstrated the successful use of lithium amides as metalating agents under ambient, aerobic conditions, facilitated by sustainable protic solvents like water and DESs. researchgate.net These solvents are advantageous due to their low vapor pressure, chemical stability, and ease of preparation without volatile organic compounds (VOCs). researchgate.net

Furthermore, the development of catalytic systems for N-alkylation of amides using alcohols as alkylating agents represents a significant step towards sustainability. rsc.org Cobalt nanoparticles supported on carbon have proven effective in catalyzing the N-alkylation of various benzamides with a broad range of alcohols, including both electron-donating and electron-withdrawing substituents on the benzamide ring. rsc.org This method is highly atom-economical, producing water as the only byproduct. rsc.org

The choice of solvent also plays a crucial role in the green synthesis of benzamides. Computational methods like the COSMO-RS approach are being used to screen for effective and environmentally friendly solvents. mdpi.com For instance, 4-formylomorpholine (4FM) has been identified as a promising green alternative to commonly used aprotic solvents like DMSO and DMF for dissolving benzamides. mdpi.com

Catalytic protocols that avoid toxic reagents and multi-step procedures are also at the forefront of green benzamide synthesis. A novel method for the methoxymethylation of primary amides utilizes methanol (B129727) as both the reagent and the solvent, catalyzed by a molecular manganese complex. rsc.org This "interrupted borrowing hydrogen" (IBH) strategy is highly efficient and offers a more sustainable route to N-functionalized benzamides. rsc.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the desire to explore structure-activity relationships (SAR) and to optimize the compound's properties for various applications.

Rational Design Principles for Structural Modification

Rational design principles guide the modification of the this compound scaffold to enhance desired properties. A key strategy involves bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity or metabolic stability. For example, in the design of novel benzamides, a trifluoromethyl group has been replaced with a pyridine ring to generate new compounds with potentially improved insecticidal and fungicidal activities. nih.gov

Another rational approach focuses on improving metabolic stability. In one study, an ester group in a nitrobenzoxadiazole-containing compound, which was prone to rapid metabolic hydrolysis, was replaced with a benzamide moiety. nih.gov This modification resulted in a compound, N-(6-((7-nitrobenzo[c] wisdomlib.orgresearchgate.netgoogle.comoxadiazol-4-yl)thio)hexyl)benzamide, with significantly improved stability against human liver microsomal carboxylesterases while retaining its biological activity. nih.gov

Computational docking studies also inform the rational design of analogues. By simulating how different structural modifications affect the binding of a molecule to its target, researchers can predict which changes are most likely to lead to improved potency. nih.gov For instance, docking results for a series of allylbenzene (B44316) derivatives showed that the orientation of the amide and allyl moieties within the active site of 15-lipoxygenase is crucial for inhibitory activity. nih.gov This insight allows for the targeted synthesis of new compounds with optimized binding interactions. nih.gov

The following table summarizes the rational design strategies and their outcomes for benzamide derivatives:

Library Synthesis and High-Throughput Approaches

The generation of chemical libraries of this compound analogues allows for the rapid exploration of a wide range of structural variations. High-throughput synthesis techniques, often in combination with parallel purification methods, are employed to efficiently produce a large number of compounds for screening.

One example of a library synthesis approach involves the condensation of a common amine intermediate with a diverse set of carboxylic acid derivatives. For instance, 4-aminopyrimidine-5-carbonitrile (B127032) has been reacted with various aromatic acids in the presence of a coupling agent like EDC.HCl to generate a library of substituted-N-(5-cyanopyrimidin-4-yl)benzamide derivatives. jocpr.com This parallel synthesis approach allows for the systematic investigation of the effect of different substituents on the benzamide portion of the molecule. jocpr.com

The development of efficient catalytic methods is also crucial for library synthesis. The manganese-catalyzed methoxymethylation of primary amides, for example, has been shown to have a broad substrate scope, enabling the functionalization of a variety of biologically active compounds. rsc.org This type of versatile and efficient reaction is well-suited for the rapid generation of a library of N-substituted benzamide analogues. rsc.org

Diversification at the Benzyl and Benzamide Moieties

Systematic diversification of both the benzyl and benzamide portions of the this compound scaffold is a key strategy for exploring the chemical space and optimizing properties.

Diversification of the Benzamide Moiety:

This involves reacting a common benzylamine intermediate, such as 4-isopropoxybenzylamine, with a variety of acylating agents. These can include different benzoyl chlorides, benzoic acids (using coupling agents), or other carboxylic acid derivatives. For example, a series of N-acylsulfenamides were synthesized by reacting various amides with N-thiosuccinimides, demonstrating a method for introducing a sulfur linkage at the amide nitrogen. nih.gov This approach allows for the introduction of a wide range of substituents on the benzamide ring, including electron-donating and electron-withdrawing groups, to probe their electronic and steric effects. nih.gov

In another example, a series of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives were synthesized to explore their potential as non-steroidal inhibitors of steroid 5α-reductase. nih.gov This involved modifying the substituent on the benzoyl group, leading to compounds with varying inhibitory activities. nih.gov

Diversification of the Benzyl Moiety:

This strategy involves synthesizing a range of substituted benzylamines and then coupling them with a common benzoylating agent. For instance, a series of isopropoxy allylbenzene derivatives were synthesized by first preparing 3-allyl-4-isopropoxybenzenamine and then reacting it with various carboxamides. nih.gov This allowed for the investigation of the role of the allyl and isopropoxy groups on the benzyl ring in the compound's biological activity. nih.gov

The following table provides examples of diversification strategies at both the benzyl and benzamide moieties:

Structure Activity Relationship Sar and Molecular Design Principles

Systematic SAR Studies on the Benzamide (B126) Core

The benzamide core is a common motif in a multitude of biologically active compounds. Systematic studies involving substitutions on this core have provided valuable insights into the structural requirements for affinity and efficacy at various biological targets.

The substitution pattern on both the benzoyl and the N-benzyl portions of the N-benzylbenzamide scaffold plays a crucial role in determining the biological activity and selectivity. Research on N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) has shed light on these relationships. acs.orgnih.gov

For instance, the introduction of an ortho-substituent on the benzyl (B1604629) ring was found to be critical for protecting the amide bond from metabolic degradation. acs.org The absence of an ortho substituent in some N-benzylbenzamide analogs resulted in a significant drop in sEH inhibition and a near 10-fold decrease in PPARγ activity, underscoring the importance of this substitution for maintaining a favorable conformation and enhancing metabolic stability. acs.org

Furthermore, the nature of the substituents on the benzyl ring has been shown to fine-tune the activity profile. In the context of sEH/PPARγ modulation, replacing an ortho-trifluoromethyl (-CF3) group with smaller groups like hydrogen, methyl, chloro, or bromo led to a decrease in potency. acs.org Conversely, specific combinations of substituents, such as an ortho-CF3 group paired with a para-fluoro or para-methoxy group, were found to enhance subtype-selective PPARγ activation. acs.org

The following table summarizes the impact of various substituents on the benzyl ring of N-benzylbenzamide analogs on their biological activity as sEH inhibitors and PPARγ modulators. acs.org

Compound AnalogueBenzyl Ring Substituent(s)sEH Inhibition (IC50)PPARγ Activation (EC50)Key Observation
Reference o-CF3PresentPresentStarting point for SAR
Analogue 1 HNearly VanishedDropped ~10-foldHighlights importance of ortho substitution
Analogue 2 p-FDecreasedMaintainedDid not improve potency
Analogue 3 p-OCH3DecreasedMaintainedDid not improve potency
Analogue 4 o-CF3, p-FNo enhancing effectImproved subtype-selectivityCombined substitution effect
Analogue 5 o-CF3, p-OCH3No enhancing effectImproved subtype-selectivityCombined substitution effect

This table is generated based on findings from a study on dual sEH/PPARγ modulators and illustrates general SAR principles for the N-benzylbenzamide scaffold.

To address this, researchers often employ bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its steric and electronic properties while offering improved stability. nih.govnih.gov Common bioisosteres for the amide bond include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. chemrxiv.orgnih.gov These replacements can preserve the planar geometry and the distribution of hydrogen bond donors and acceptors, which are often crucial for biological activity. nih.gov For example, the replacement of an amide with a 1,2,3-triazole in a series of dopamine (B1211576) D4 receptor ligands resulted in analogs with maintained high affinity and selectivity, but with improved metabolic stability. chemrxiv.org

The choice of bioisostere can also influence other properties such as membrane permeability and bioavailability. nih.gov For instance, oxadiazoles (B1248032) have been successfully used as amide bioisosteres to achieve improved metabolic stability and potency in various drug discovery programs. nih.gov

Influence of the Isopropoxy Group on Molecular Recognition

The 4-isopropoxy group on the benzyl ring of N-(4-isopropoxybenzyl)benzamide is a key determinant of its interaction with biological targets, contributing through both steric and electronic effects, as well as hydrophobic interactions.

The isopropoxy group, being bulkier than smaller alkoxy groups like methoxy (B1213986) or ethoxy, exerts a significant steric influence. This steric bulk can be crucial for fitting into a specific binding pocket on a target protein, potentially enhancing selectivity. The steric effect of alkyl groups is highly dependent on the specific environment of the substituent within the binding site. nih.gov The branched nature of the isopropyl group can provide a different conformational profile compared to a linear alkoxy chain, which may be advantageous for optimal binding.

Electronically, the isopropoxy group is an electron-donating group, which increases the electron density of the benzene (B151609) ring. This can influence the strength of π-π stacking interactions with aromatic residues in the binding pocket of a target protein. In a related compound, 4-isopropoxy-N-(3-pyridinylmethyl)benzamide, the pyridine (B92270) ring is noted to be able to participate in π-π interactions, which can be involved in protein binding. mdpi.com

Hydrophobic interactions are a major driving force in drug-target binding, and the isopropoxy group significantly contributes to the hydrophobicity of the this compound molecule. nih.govplos.org The nonpolar isopropyl moiety can form favorable van der Waals interactions with hydrophobic amino acid residues in a binding pocket, thereby increasing the binding affinity and stability of the drug-target complex. plos.orgnih.govresearchgate.net

Studies have shown a positive correlation between the hydrophobicity of a ligand and its binding strength to proteins like human serum albumin. mdpi.com The increased number of hydrophobic atoms in a molecule can enhance its biological activity. nih.govplos.org Therefore, the isopropoxy group in this compound is expected to play a significant role in anchoring the molecule within a hydrophobic pocket of its biological target.

Role of the Benzyl Linker in Pharmacological Efficacy

The nature of the linker can significantly impact the anti-tumor efficacy of drug conjugates, where the linker's length and type can influence self-assembly and drug release. nih.gov In the context of N-benzylbenzamide derivatives, modifications to the linker region have been shown to affect biological activity. For example, in a series of N-benzyl phenethylamines, which share a similar structural motif, substitutions on the N-benzyl group had a significant impact on the affinity and functional activity at serotonin (B10506) receptors. nih.gov This highlights that the benzyl group and its immediate chemical environment are integral to the molecule's interaction with its target.

Flexibility and Orientation within Binding Sites

The N-benzylbenzamide scaffold possesses inherent flexibility due to the rotatable bonds in the benzyl and amide groups. This conformational adaptability allows the molecule to adopt various shapes, a crucial factor for fitting into the binding pockets of target proteins. Molecular mechanics calculations and conformational analysis of benzamide derivatives have shown that an extended conformation of the acyclic amide side chain is often favored when bound to a receptor. nih.gov

The orientation of this compound within a binding site is critical for its activity. The benzamide moiety and the benzyl group can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues of the target protein. For instance, in the context of other benzamide derivatives, the amide group has been shown to be a key interaction point. The orientation of the linking amide between the phenyl and benzyl moieties plays a significant role in the inhibitory activity of certain compounds. escholarship.org

The isopropoxy group on the benzyl ring of this compound can also influence its binding orientation. This relatively bulky and lipophilic group can occupy a hydrophobic sub-pocket within the binding site, thereby anchoring the molecule in a specific orientation and potentially enhancing its affinity and potency. The precise positioning of this group is crucial, as even minor shifts in its location can alter the interaction profile and biological response.

Modifying the Benzyl Chain for Enhanced Potency

Systematic modifications of the benzyl portion of N-benzylbenzamide derivatives have been a key strategy in optimizing their biological activity. Structure-activity relationship studies on various analogs have provided valuable insights into the impact of these modifications.

Research on N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators has demonstrated the importance of substitution on the benzyl ring. acs.org While this study did not specifically investigate an isopropoxy group, it provides a framework for understanding the effects of alkoxy substituents. The study showed that smaller substituents at the para position of the benzyl moiety, such as methoxy (-OCH3), did not significantly improve potency on either target but did maintain subtype selectivity for PPARγ. acs.org This suggests that the size and electronic nature of the para-substituent are delicate parameters in the design of potent N-benzylbenzamides.

Further studies on N-benzylbenzamide derivatives as tubulin polymerization inhibitors have also highlighted the significance of the substitution pattern on the benzyl ring for potent antitumor activity. nih.gov Although specific data for a 4-isopropoxy substituent is not detailed, the general findings underscore that modifications to the benzyl ring are a critical determinant of potency.

The following table summarizes the structure-activity relationship for a series of N-benzylbenzamide analogs with varying substituents on the benzyl ring, based on data from related research, to illustrate the principles of benzyl chain modification.

CompoundBenzyl Ring SubstituentRelative PotencyReference
Analog 1 4-HBaseline acs.org
Analog 2 4-FSimilar to baseline acs.org
Analog 3 4-ClSimilar to baseline acs.org
Analog 4 4-OCH3Similar to baseline acs.org
Analog 5 2-CF3Increased potency acs.org
Analog 6 2-CF3, 4-FIncreased potency acs.org

This table is illustrative and based on findings from related N-benzylbenzamide research to demonstrate SAR principles. The specific activities are relative and intended for comparative purposes.

The data suggests that while simple para-substitution with small to medium-sized groups may not dramatically alter potency in some target systems, the introduction of substituents at the ortho position, such as a trifluoromethyl group (CF3), can lead to a significant increase in activity. acs.org This highlights the importance of exploring a wide range of substitution patterns on the benzyl ring to optimize the biological profile of this compound analogs. The isopropoxy group at the 4-position, being bulkier than a methoxy group, could potentially offer a different interaction profile and warrants further investigation in various biological assays.

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Biological Targets and Pathways

No specific biological targets or pathways have been identified for N-(4-isopropoxybenzyl)benzamide in the current scientific literature.

Enzyme Inhibition Studies

There are no available studies detailing the inhibitory effects of this compound on any specific enzymes.

Receptor Binding Profiling

Data from receptor binding assays for this compound are not available.

Nucleic Acid Interactions

There is no published research on the interaction of this compound with nucleic acids.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available.

Signal Transduction Cascade Interventions

There are no studies reporting the intervention of this compound in any signal transduction cascades.

Specific Molecular Interactions Leading to Cellular Responses

The specific molecular interactions of this compound that would lead to cellular responses have not been characterized.

Mechanistic Investigations at the Atomic and Molecular Levels

Detailed mechanistic studies at the atomic and molecular level for this compound are not available in the current body of scientific literature. Research on other benzamide (B126) compounds suggests that molecules in this class can act as enzyme inhibitors or receptor modulators. ontosight.ai However, without specific experimental data for this compound, any proposed mechanism remains speculative.

Kinetic Analysis of Enzyme-Inhibitor Interactions

There is no publicly available data from kinetic analyses of enzyme-inhibitor interactions for this compound. Studies on other substituted benzamides have shown that they can display inhibitory activity against various enzymes, but these findings cannot be directly extrapolated to the title compound. nih.gov

To characterize the enzyme-inhibitor interactions of this compound, a systematic kinetic analysis would be required. This would involve:

Identification of a biological target: Screening the compound against a panel of enzymes to identify any inhibitory activity.

Determination of inhibition type: Performing kinetic assays (e.g., Michaelis-Menten kinetics) in the presence of varying concentrations of the substrate and the inhibitor to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Calculation of inhibition constants: Determining key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) in the absence and presence of the inhibitor to calculate the inhibition constant (Ki).

Binding Site Characterization

There is no information available from crystallographic or other biophysical studies that characterizes the binding site of this compound on a specific protein target. While crystal structures of other benzamide derivatives have been resolved, providing insights into their molecular conformations and intermolecular interactions in the solid state, this information does not directly inform the binding of this compound to a biological macromolecule. nih.govnih.gov

Characterization of the binding site would typically involve techniques such as:

X-ray Crystallography: Co-crystallizing the compound with its target protein to determine the three-dimensional structure of the complex at atomic resolution. This would reveal the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes in the protein upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR techniques to study the interaction between the compound and its target in solution, providing information on the binding interface and dynamics.

Computational Modeling and Docking: Employing in silico methods to predict the binding mode of the compound within the active or allosteric site of a target protein.

In the absence of such experimental data for this compound, the nature of its binding site remains unknown.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes and Affinities

For a novel compound like N-(4-isopropoxybenzyl)benzamide, molecular docking studies would be instrumental in predicting how it might bind to a specific protein target. These simulations can reveal the most likely binding poses and estimate the binding affinity, often expressed as a binding energy score. For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to predict their binding to various protein targets. ontosight.ainih.govnih.govnih.gov The binding affinity is a critical parameter, as it indicates the strength of the interaction between the ligand and its target.

Illustrative Data Table: Predicted Binding Affinities (Hypothetical)

Protein Target Predicted Binding Affinity (kcal/mol)
Target A -8.5
Target B -7.2
Target C -6.9

(This table is for illustrative purposes only and does not represent actual data for this compound)

Identification of Key Interacting Residues

Beyond predicting the binding pose, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. Identifying these key residues provides valuable insights into the mechanism of action and can guide further optimization of the compound's structure to enhance its binding affinity and selectivity.

Illustrative Data Table: Key Interacting Residues (Hypothetical)

Protein Target Interacting Residues Type of Interaction
Target A TYR 88, ASP 129 Hydrogen Bond
Target A LEU 84, ILE 132 Hydrophobic
Target B SER 95 Hydrogen Bond
Target B PHE 150, TRP 154 Pi-Pi Stacking

(This table is for illustrative purposes only and does not represent actual data for this compound)

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational tools that provide a deeper understanding of the behavior of molecules at the atomic level.

Conformational Dynamics and Energetic Landscapes

Molecular dynamics simulations can be used to study the dynamic behavior of this compound and its complex with a protein target over time. These simulations provide insights into the conformational changes that the ligand and protein undergo upon binding and can help to understand the stability of the complex. nih.govnih.govnih.govnih.gov By calculating the potential energy of the system as a function of its atomic coordinates, an energetic landscape can be generated. This landscape reveals the most stable conformations of the molecule and the energy barriers between different conformational states.

Reaction Mechanism Elucidation

For compounds that may undergo chemical reactions, such as enzyme inhibitors, quantum mechanical calculations can be employed to elucidate the reaction mechanism at an electronic level. These calculations can determine the transition state structures and activation energies, providing a detailed understanding of the chemical steps involved in the reaction.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

QSAR studies on a series of benzamide analogs could lead to a model that predicts the biological activity of new, unsynthesized derivatives. nih.gov These models are built by identifying molecular descriptors (e.g., physicochemical properties, topological indices) that correlate with the observed activity. Such a model for this compound and its analogs could accelerate the discovery of more potent and selective compounds. Cheminformatics tools are essential for managing the chemical information, calculating descriptors, and building the QSAR models. rsc.org

In Silico ADMET Predictions and Druggability Assessment

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico ADMET prediction tools have become crucial for the early identification of potential liabilities, allowing for the modification of the chemical structure to improve its "druggability." nih.gov

Computational models can predict several key parameters related to the absorption and distribution of a drug candidate. These predictions are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. For this compound, various online tools and software can be used to estimate these properties and predict its likely absorption and distribution characteristics.

Based on the general characteristics of benzamide derivatives, it is possible to generate a hypothetical ADMET profile for this compound. For instance, a study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives used in silico methods to predict their pharmacokinetic properties. jonuns.com Applying similar models to this compound would likely predict good oral bioavailability, as many benzamide-based compounds are known to be orally active. acs.org

Below is a hypothetical data table of predicted absorption and distribution properties for this compound, based on computational models.

PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption HighIndicates good absorption from the gastrointestinal tract.
Caco-2 Permeability HighSuggests good potential for crossing the intestinal wall.
Blood-Brain Barrier (BBB) Penetration Low to ModerateThe likelihood of crossing into the central nervous system.
Plasma Protein Binding HighThe extent to which the compound binds to proteins in the blood, which can affect its free concentration and efficacy.

Note: The values in this table are hypothetical and based on predictions for structurally similar compounds. Actual experimental values may differ.

The metabolic stability of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. nih.gov Computational models can predict the likely sites of metabolism on a molecule, typically by identifying atoms that are most susceptible to modification by metabolic enzymes like the cytochrome P450 family. For this compound, the isopropoxy group and the aromatic rings would be potential sites for hydroxylation, while the amide bond could be susceptible to hydrolysis. A study on the metabolism of a different benzamide derivative, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), revealed a series of acetylation and glucuronidation reactions. nih.gov

Computational tools can also predict the primary routes of excretion for a compound and its metabolites, such as renal or biliary clearance. Understanding these pathways is essential for a complete pharmacokinetic profile.

A hypothetical prediction of the metabolic fate of this compound is presented in the table below.

ParameterPredicted OutcomeImplication
Primary Metabolic Enzymes Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6)Indicates potential for drug-drug interactions with other drugs metabolized by these enzymes.
Likely Metabolic Reactions O-dealkylation of the isopropoxy group, hydroxylation of the aromatic rings, amide hydrolysis.These reactions would lead to more polar metabolites that are more easily excreted.
Metabolic Stability Moderate to HighSuggests a reasonable half-life in the body.
Primary Route of Excretion Renal and/or BiliaryThe likely pathways for elimination of the compound and its metabolites from the body.

Note: The information in this table is based on computational predictions and data from related benzamide compounds. Experimental verification is required to confirm these predictions.

Advanced Analytical Methodologies in Compound Research

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-isopropoxybenzyl)benzamide, ¹H NMR data would reveal the chemical shift, integration, and multiplicity of each unique proton, confirming the presence of the isopropoxy, benzyl (B1604629), and benzamide (B126) moieties. Similarly, ¹³C NMR data would identify all unique carbon atoms in the molecule. Currently, no published NMR spectral data for this specific compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. An MS analysis of this compound would show its molecular ion peak, confirming its molecular formula (C₁₇H₁₉NO₂). Fragmentation patterns observed in the spectrum would further support the proposed structure by showing the loss of specific fragments, such as the isopropoxy or benzyl groups. This experimental data is not currently available.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group, as well as C-O stretches associated with the ether linkage of the isopropoxy group and vibrations from the aromatic rings. No such spectrum has been found in the literature.

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state.

Co-crystal Structures with Biological Targets

Co-crystallization of a compound with a biological target (e.g., an enzyme or receptor) is a powerful technique in drug discovery to understand binding interactions at the atomic level. This requires both the successful crystallization of the complex and subsequent X-ray diffraction analysis. No studies detailing the co-crystallization of this compound with any biological target are available.

Chromatographic and Separation Techniques for Research Samples

Chromatographic methods are indispensable for the purification and analytical assessment of synthesized compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile aromatic amides. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging a non-polar stationary phase and a polar mobile phase. mdpi.com

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase, commonly a C18 (octadecylsilyl) column. researchgate.netnanobioletters.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often used. nanobioletters.comnih.gov The pH of the aqueous component can be adjusted, for instance with phosphoric or acetic acid, to ensure the analyte is in a non-ionized state, which is typical for amides under most conditions. nanobioletters.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb UV light effectively, typically around 254-280 nm. researchgate.netnih.gov

ParameterTypical Condition for Benzamide Derivatives
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nanobioletters.comnih.gov
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient nih.govnih.gov
Flow Rate0.7 - 1.0 mL/min researchgate.netnih.gov
DetectionUV at 254 nm or 280 nm researchgate.netnih.gov
TemperatureAmbient or controlled (e.g., 30°C) researchgate.netnanobioletters.com
Table 1. Illustrative HPLC parameters for the analysis of this compound, based on methods for related benzamides.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzamides can be analyzed directly, derivatization may be required for less volatile compounds to improve their chromatographic properties. nih.gov For a compound like this compound, direct analysis is often feasible.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium or hydrogen) through a capillary column. nih.govnih.govnist.gov The column, often coated with a non-polar or mid-polarity stationary phase such as 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. nist.gov A programmed temperature ramp is used to elute compounds over a reasonable timeframe. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. google.com

ParameterTypical Condition for Aromatic Amides
ColumnCapillary, mid-polarity (e.g., Rxi-624sil MS, HP-5MS) nist.govgoogle.com
Carrier GasHelium or Hydrogen, flow rate ~1-2 mL/min nih.govgoogle.com
Inlet Temperature250 - 280°C google.comglsciences.com
Oven ProgramInitial temp 40-60°C, ramp at 10-25°C/min to 280-290°C google.com
DetectorMass Spectrometer (MS) google.com
Ionization ModeElectron Impact (EI), 70eV google.com
Table 2. Representative GC-MS parameters for the analysis of this compound, based on general methods for related amides.

Biophysical Techniques for Molecular Interactions

Understanding how a compound like this compound interacts with biological macromolecules is crucial for its development in fields like drug discovery. Biophysical techniques provide direct measurement of these binding events.

Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the binding of a ligand to a target protein or nucleic acid. wikipedia.orgreactionbiology.com The principle is that ligand binding typically stabilizes the macromolecule's structure, resulting in an increase in its thermal melting temperature (Tm). wikipedia.orgaxxam.com This change in melting temperature (ΔTm) is a direct indicator of a binding interaction. axxam.com

The assay is performed by heating the target molecule in the presence and absence of the compound. A fluorescent dye, such as SYPRO Orange, which binds to exposed hydrophobic regions of the unfolded protein, is used to monitor the denaturation process. reactionbiology.comnih.gov As the protein unfolds with increasing temperature, the fluorescence signal increases, creating a sigmoidal curve. The midpoint of this transition is the Tm. thermofisher.com A positive ΔTm value in the presence of this compound would indicate that it binds to and stabilizes the target macromolecule. nih.gov This high-throughput method is valuable for screening and validating compound binding. axxam.com

ConditionTarget Macromolecule (e.g., Protein)Target + this compound
Melting Temperature (Tm)Tm1Tm2
Thermal Shift (ΔTm)ΔTm = Tm2 - Tm1
Table 3. Illustrative data from a thermal denaturation study. A positive ΔTm indicates stabilization of the target molecule by the compound.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. iaanalysis.com It provides a complete thermodynamic profile of the interaction in a single experiment, determining the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding. nih.govspringernature.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the driving forces of the interaction. nih.govwhiterose.ac.uk

In an ITC experiment, a solution of this compound would be titrated in small aliquots into a sample cell containing the target macromolecule at a constant temperature. iaanalysis.com Each injection produces a heat pulse that is measured by a sensitive calorimeter. As the macromolecule becomes saturated with the ligand, the heat signals diminish. whiterose.ac.uk The resulting data are plotted as heat per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. mdpi.com This label-free, in-solution technique is considered the gold standard for characterizing binding interactions. malvernpanalytical.com

Thermodynamic ParameterSymbolInformation Provided
Binding Affinity (Dissociation Constant)KDStrength of the binding interaction.
Enthalpy ChangeΔHHeat released or absorbed upon binding. springernature.com
Entropy ChangeΔSChange in disorder of the system upon binding.
StoichiometrynMolar ratio of the ligand to the macromolecule in the complex. nih.gov
Table 4. Key thermodynamic parameters obtained from Isothermal Titration Calorimetry for the interaction between this compound and a target molecule.

Future Perspectives and Unexplored Research Avenues

Development of N-(4-Isopropoxybenzyl)benzamide as Chemical Probes

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The development of this compound and its analogues as chemical probes represents a significant and underexplored research avenue. By modifying the core structure of this compound, for instance, through the introduction of reporter groups such as fluorescent tags or radioactive isotopes, researchers could create valuable tools for molecular imaging and target identification.

A notable example in the broader benzamide (B126) class is the synthesis of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a radiolabeled compound designed for its high affinity to sigma receptors, showing potential for imaging breast cancer. nih.gov This approach of radioiodination could theoretically be adapted for this compound to explore its biodistribution and target engagement in vivo. Another strategy involves the development of highly selective ligands for specific receptors, such as the nonpeptide delta opioid receptor agonist SNC 80, a complex benzamide derivative used to probe narcotic receptor-mediated phenomena. nih.gov

Furthermore, the introduction of an iodine atom to a related structure, creating 3-Iodo-N-(4-isopropoxyphenyl)benzamide, highlights its potential as a lead compound for developing more complex molecules and for studying enzyme inhibition or receptor modulation. evitachem.com These examples underscore the potential for developing structurally related benzamides into sophisticated chemical probes to elucidate biological functions and accelerate drug discovery.

Exploration of Novel Biological Targets for Benzamide Scaffolds

The versatility of the benzamide scaffold allows it to interact with a wide range of biological targets, a characteristic that continues to drive the exploration for novel therapeutic applications. While some benzamide-containing drugs are well-established, the potential for this chemical class is far from exhausted.

Recent research has demonstrated the activity of benzamide derivatives against a variety of targets. For instance, novel benzamide compounds have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.com In the realm of neuroscience, a series of benzamide derivatives have shown potent and balanced activities at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, positioning them as potential antipsychotic agents. nih.gov

The therapeutic reach of benzamides extends to infectious diseases, with novel benzamide scaffolds demonstrating antiplasmodial activity by targeting kinases in Plasmodium falciparum, the parasite responsible for malaria. researchgate.net In oncology, the benzamide derivative Entinostat acts as a selective inhibitor of class I histone deacetylases (HDACs), and other benzamide-based compounds have been developed as dual PI3K/HDAC inhibitors, a promising strategy for cancer treatment. mdpi.comnih.gov The discovery that a radiolabeled benzamide can target sigma receptors expressed in breast cancer cells opens up further avenues for both diagnostics and therapy. nih.gov These findings collectively illustrate the vast and still expanding landscape of biological targets for the benzamide scaffold.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of drug discovery, and benzamide research is no exception. These computational tools can significantly accelerate the design, synthesis, and evaluation of new drug candidates.

One of the key applications of ML in this context is the prediction of chemical reactions and properties. For example, machine learning algorithms have been successfully used to predict the conversion rate of amide bond synthesis, even with limited datasets. pku.edu.cn This capability could be invaluable in optimizing the synthesis of novel this compound derivatives. Furthermore, AI and ML can predict various molecular properties and potential toxicity, augmenting or even replacing traditional experimental methods in certain phases of drug discovery. researchgate.net

Challenges and Opportunities in Benzamide-Based Drug Discovery Research

Despite the significant promise of benzamide-based compounds, their development is not without its challenges. As with all drug discovery programs, general hurdles such as ensuring diversity in clinical trials and navigating the complexities of drug pricing and healthcare policy are relevant. nih.gov More specific to the compounds themselves, issues such as metabolic instability, low bioavailability, and off-target toxicity can hinder the translation of a promising lead into a clinical candidate. psu.edu For instance, while dual PI3K/HDAC inhibitors with a benzamide scaffold are a significant opportunity, current compounds in this class can suffer from a lack of isoform selectivity and potential genotoxicity. nih.gov

However, these challenges also present opportunities for innovation. The need for more selective and less toxic drugs drives the development of more sophisticated molecular designs and screening strategies. The pursuit of multi-target ligands, where a single molecule is designed to interact with multiple biological targets, is a growing area of interest that could lead to more effective therapies for complex diseases like cancer and Alzheimer's disease. nih.govmdpi.comnih.gov The continued exploration of the vast chemical space around the benzamide scaffold, aided by the computational tools discussed previously, will undoubtedly uncover new compounds with improved therapeutic profiles.

Q & A

Basic: What are the standard protocols for synthesizing N-(4-isopropoxybenzyl)benzamide in academic laboratories?

Methodological Answer:
A typical synthesis involves multi-step reactions starting with O-benzyl hydroxylamine hydrochloride and substituted benzoyl chlorides. Key steps include:

  • Coupling reactions : Under ice-cooled conditions, O-benzyl hydroxylamine reacts with a benzoyl chloride derivative (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (DCM) with a base like sodium carbonate .
  • Work-up : Sequential extraction, solvent removal, and purification via column chromatography or recrystallization.
  • Hazard mitigation : Conduct thorough risk assessments for reagents like trichloroisocyanuric acid and sodium pivalate, emphasizing fume hood use, PPE, and waste disposal protocols .

Advanced: How can researchers resolve discrepancies between spectroscopic (NMR/IR) and crystallographic data for this compound derivatives?

Methodological Answer:
Conflicting data often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystallographic disorder. Strategies include:

  • Multi-technique validation : Cross-check NMR/IR results with X-ray crystallography (using SHELXL for refinement) to confirm bond lengths/angles and hydrogen bonding .
  • DFT calculations : Compare experimental and computational spectra to identify torsional or electronic effects.
  • Temperature-dependent studies : Collect crystallographic data at low temperatures (e.g., 100 K) to stabilize disordered moieties .

Basic: What safety protocols are critical when handling intermediates in this compound synthesis?

Methodological Answer:

  • Hazard analysis : Prioritize Ames testing for mutagenicity (if applicable) and DSC for thermal stability of intermediates (e.g., decomposition risks) .
  • Ventilation and PPE : Use fume hoods for volatile solvents (DCM, acetonitrile) and wear nitrile gloves/lab coats to avoid skin contact with sodium pivalate or hydroxylamine derivatives .
  • Storage : Store light-sensitive intermediates in amber vials at –20°C to prevent degradation .

Advanced: How can reaction yields for benzamide derivatives be optimized under varying catalytic conditions?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of aryl halides or bulky substrates .
  • Catalyst selection : Compare palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency, or use phase-transfer catalysts for biphasic reactions.
  • In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry/reactant ratios dynamically .

Basic: What crystallographic software tools are recommended for structural elucidation of this compound?

Methodological Answer:

  • Structure solution : Use SHELXD for phase retrieval and SHELXL for refinement, leveraging high-resolution data to resolve disorder .
  • Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and validating hydrogen-bonding networks .
  • Validation : Check CIF files with PLATON to identify missed symmetry or voids .

Advanced: How do electronic effects (e.g., trifluoromethyl groups) influence the reactivity of benzamide derivatives in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl group increases electrophilicity at the amide carbonyl, accelerating nucleophilic acyl substitution but potentially deactivating aryl rings toward electrophilic attack .
  • Steric effects : Use bulky bases (e.g., DBU) to mitigate steric hindrance in coupling reactions involving ortho-substituted benzamides .
  • Spectroscopic probes : Monitor reaction progress via ¹⁹F NMR to track fluorine-containing intermediates .

Basic: What analytical techniques are essential for characterizing this compound purity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts .
  • Spectroscopy : ¹H/¹³C NMR for functional group verification; IR for carbonyl (C=O) stretch identification (~1650 cm⁻¹) .
  • Elemental analysis : Confirm C/H/N ratios to validate molecular formula .

Advanced: How can researchers address low reproducibility in benzamide crystallization for X-ray studies?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane) or slow evaporation setups to improve crystal quality .
  • Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .

Basic: What are the mutagenicity risks associated with benzamide derivatives, and how are they assessed?

Methodological Answer:

  • Ames testing : Evaluate bacterial reverse mutation assays (e.g., Salmonella strains TA98/TA100) for mutagenic potential .
  • Comparative analysis : Benchmark against known mutagens (e.g., benzyl chloride) to contextualize risks .
  • Mitigation : Use closed systems for handling mutagenic intermediates and implement waste neutralization protocols .

Advanced: What computational methods aid in predicting the bioactivity of this compound analogs?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 inhibitors) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.